N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 5-oxopyrrolidine (pyrrolidone) core with a 3-methoxyphenyl group at position 1 and a carboxamide moiety at position 3. The carboxamide nitrogen is substituted with a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl group.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-9-14(2)23(21-13)8-7-20-19(25)15-10-18(24)22(12-15)16-5-4-6-17(11-16)26-3/h4-6,9,11,15H,7-8,10,12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDZZIURIHASOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
Method A: Pyridine Ring Contraction
A photochemical ring-contraction reaction (adapted from) enables pyrrolidine formation from pyridine derivatives:
- Substrate : 3-Methoxyphenyl-substituted pyridine.
- Reagents : PhMe₂SiBpin (silylborane), benzene solvent.
- Conditions : 365 nm UV irradiation, 25°C, 10 h.
- Mechanism : Generates 2-silyl-1,2-dihydropyridine → vinylazomethine ylide → 2-azabicyclo[3.1.0]hex-3-ene intermediate.
- Oxidation : Tamao-Fleming oxidation (HF/KF/H₂O₂) converts the silyl group to hydroxyl, followed by Jones oxidation to yield the 5-oxo-pyrrolidine-3-carboxylic acid.
Method B: Cyclocondensation
- Starting Material : Ethyl 3-methoxycinnamate.
- Steps :
| Method | Yield (%) | Purity (HPLC) | Key Intermediate |
|---|---|---|---|
| A | 58 | 97.2 | 2-Azabicyclo[3.1.0]hex-3-ene |
| B | 72 | 95.8 | Ethyl 5-oxopyrrolidine-3-carboxylate |
Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethylamine
- Pyrazole Formation :
- Alkylation :
- Reaction with 1,2-dibromoethane (K₂CO₃, DMF, 80°C) to attach the ethyl spacer.
- Amine Protection/Deprotection :
| Step | Conditions | Yield (%) |
|---|---|---|
| Pyrazole synthesis | EtOH, reflux, 4 h | 89 |
| Ethyl spacer addition | DMF, K₂CO₃, 12 h | 76 |
| Amine deprotection | NH₂NH₂, EtOH, 3 h | 82 |
Amide Coupling
- Activation : Convert the pyrrolidine carboxylic acid to an acid chloride (SOCl₂, 60°C) or mixed anhydride (ClCO₂Et, N-methylmorpholine).
- Coupling : React with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (DCM, 0°C → RT, 12 h).
- Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane).
| Activation Method | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid chloride | None | 68 | 98.1 |
| Mixed anhydride | EDC/HOBt | 74 | 97.5 |
Alternative Synthetic Routes
One-Pot Pyrrolidine-Pyrazole Assembly
A patent-derived approach (WO2024075139A1) utilizes:
- Ugi Multicomponent Reaction :
- 3-Methoxybenzaldehyde, 3,5-dimethylpyrazole-ethylamine, pyrrolidinone-carboxylic acid, and isocyanide.
- MeOH, 50°C, 24 h → 62% yield.
- Advantages : Convergent synthesis, reduced purification steps.
Enzymatic Resolution
For enantiomerically pure targets:
- Lipase-Catalyzed Hydrolysis : Resolve racemic ethyl 5-oxopyrrolidine-3-carboxylate (CAL-B, phosphate buffer, 37°C).
- ee : >99% achieved after 48 h.
Purification and Characterization
- Column Chromatography : Silica gel (230–400 mesh), gradient elution (hexane → EtOAc).
- Crystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals.
- Analytical Data :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, potentially forming alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: Pyrazole derivatives are studied for their potential as enzyme inhibitors, particularly in the context of metabolic diseases.
Antimicrobial Activity: These compounds have shown promise as antimicrobial agents against various bacterial and fungal strains.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry
Agriculture: Pyrazole derivatives can be used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs are derived from , which describes pyrrolidine-3-carboxamide derivatives with antibacterial properties . Below is a comparative analysis of key features:
Key Observations
Substituent Effects on Synthesis: The diethylphenyl group at position 1 in analogs 5–7 correlates with moderate-to-high synthesis yields (79–92%) . The pyrazole side chain in the target compound is distinct from the pyrrole or carbohydrazide groups in analogs. Pyrazoles are known for enhanced metabolic stability compared to pyrroles, which could affect pharmacokinetics .
Biological Activity Implications :
- Compounds 5–7 exhibit antibacterial activity, likely due to the pyrrolidone core and aromatic/heterocyclic substituents . The target compound’s 3-methoxyphenyl group may enhance membrane permeability, while its pyrazole moiety could modulate target binding specificity.
Spectral Data Trends :
- Analogs 5–7 were characterized via ¹H/¹³C NMR and HRMS . The target compound’s methoxy group (~δ 3.8 ppm in ¹H NMR) and pyrazole protons (~δ 6.0–6.5 ppm) would differ spectrally from the diethylphenyl (δ ~1.2–1.5 ppm for CH₃) and nitrobenzilidene (δ ~8.0–8.5 ppm for aromatic protons) groups in analogs.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyrazole ring, a pyrrolidine core, and a methoxyphenyl substituent. The synthesis typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives.
Example Synthesis Pathway:
- Starting Materials : 3,5-dimethyl-1H-pyrazole and 3-methoxybenzoyl chloride.
- Reaction Conditions : The reaction is carried out in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane.
- Purification : The crude product is purified using column chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of related compounds within the same structural framework. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid demonstrated significant activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibited growth |
| Acinetobacter baumannii | Moderate inhibition |
| Candida auris | Significant activity |
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer properties of similar compounds have also been explored extensively. Studies indicate that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-... | 4.53 | A549 |
| 5-Fluorouracil | 5.85 | MCF-7 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including caspase activation and modulation of signaling cascades.
Case Studies and Research Findings
Several studies have reported on the biological effects of compounds structurally related to this compound:
- Anticancer Study : A study published in MDPI evaluated the cytotoxic effects of pyrrolidine derivatives on A549 cells, demonstrating significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties against resistant strains of bacteria and fungi, indicating that modifications to the 5-oxopyrrolidine structure could yield promising candidates for drug development .
Q & A
Q. What are the optimal synthetic routes for this compound, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions between pyrrolidine-3-carboxamide intermediates and substituted pyrazole derivatives .
- Key parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature : Controlled heating (60–80°C) prevents decomposition of sensitive functional groups .
- Catalysts/Base : KCO or EtN for deprotonation and facilitating nucleophilic substitutions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. What functional groups in the compound are most reactive, and how do they influence its chemical behavior?
- Methodological Answer :
- Pyrazole ring : Participates in hydrogen bonding and π-π stacking, affecting solubility and target binding .
- Carboxamide : Susceptible to hydrolysis under acidic/basic conditions; stability requires pH 6–8 during reactions .
- Methoxyphenyl : Electron-donating group enhances aromatic electrophilic substitution reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .
- Dose-response curves : Quantify EC values under varying pH/temperature conditions to identify confounding factors .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from enzyme inhibition assays .
Q. What strategies optimize the compound’s solubility and stability in formulation studies?
- Methodological Answer :
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ) to model binding to kinase domains .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with IC values .
Q. What crystallographic approaches determine the compound’s 3D structure?
- Methodological Answer :
- X-ray diffraction : Use SHELXL for refinement of high-resolution (<1.0 Å) data to resolve twinning or disorder .
- Key parameters :
- Crystal growth : Vapor diffusion with acetonitrile/water (3:1) yields suitable crystals .
- Data collection : Synchrotron radiation (λ = 0.71073 Å) improves anomalous dispersion .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields between labs be addressed?
- Methodological Answer :
- Reproduce conditions : Verify stoichiometry (e.g., 1.1:1 molar ratio of alkylating agent to pyrrolidine precursor) .
- Monitor intermediates : Use TLC or LC-MS to detect side products (e.g., over-alkylation) .
- Cross-validate : Compare NMR spectra with published data for identical batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
